1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylicacid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Azetidine Ring: The protected amino compound undergoes cyclization to form the azetidine ring. This step may involve the use of reagents such as sodium hydride and an appropriate solvent like tetrahydrofuran (THF).
Introduction of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with a suitable alkylating agent, such as 2-bromoacetone, under basic conditions.
Deprotection and Final Functionalization: The Fmoc group is removed using a base like piperidine, and the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It may also interact with enzymes or receptors in biological systems, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-14(24)10-22(20(25)26)12-23(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHIGFDXJHGJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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